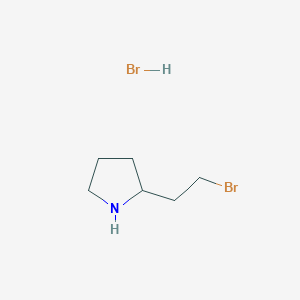

2-(2-Bromoethyl)pyrrolidine hydrobromide

Description

Significance of the Pyrrolidine (B122466) Heterocyclic Scaffold in Advanced Chemical Synthesis

The pyrrolidine ring, a five-membered saturated heterocycle containing a nitrogen atom, is a cornerstone of chemical synthesis and medicinal chemistry. frontiersin.orgnih.gov This scaffold is prevalent in a vast array of natural products, particularly alkaloids like nicotine (B1678760) and hygrine, and is a core structural feature in the amino acid proline. wikipedia.orgchemicalbook.com Its widespread presence in nature has made it a focal point for synthetic chemists aiming to create biologically active molecules.

The significance of the pyrrolidine scaffold is underscored by its incorporation into numerous FDA-approved pharmaceuticals. nih.govresearchgate.net Its structure is featured in drugs across various therapeutic classes, including antihypertensives (e.g., Captopril, Enalapril), antivirals, and anti-cancer agents. nih.govmdpi.com The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space, which is crucial for achieving specific and high-affinity interactions with biological targets like enzymes and receptors. nih.govresearchgate.netnih.gov This stereochemical complexity, often featuring multiple chiral centers, is a key reason for its value in drug design. nih.govresearchgate.net The pyrrolidine nucleus is considered one of the most preferred scaffolds in pharmaceutical science. nih.gov

| Drug Name | Therapeutic Class | Role of Pyrrolidine Ring |

| Captopril | Antihypertensive (ACE Inhibitor) | Forms the core of the molecule, essential for binding to the angiotensin-converting enzyme. mdpi.com |

| Enalapril | Antihypertensive (ACE Inhibitor) | Contains a proline (a pyrrolidine carboxylic acid) moiety crucial for its mechanism of action. nih.gov |

| Aniracetam | Nootropic (Anti-Alzheimer) | Features a pyrrolidinone structure, a derivative of the pyrrolidine ring. nih.gov |

| Clindamycin | Antibacterial | Incorporates a substituted proline fragment linked to an amino sugar. nih.gov |

| Procyclidine | Anticholinergic | A central pyrrolidine ring is key to its pharmacological activity. wikipedia.org |

Synthetic Utility of Halogenated Alkyl Moieties in Constructing Molecular Complexity

Halogenated alkyl groups, such as the 2-bromoethyl side chain in 2-(2-Bromoethyl)pyrrolidine (B13228753) hydrobromide, are fundamental reactive handles in organic synthesis. ijrpr.com The carbon-halogen bond is polarized due to the higher electronegativity of the halogen, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. quora.com This characteristic makes alkyl halides excellent substrates for nucleophilic substitution reactions, a cornerstone of C-C and C-heteroatom bond formation. viu.canih.gov

The bromine atom, in particular, is an effective leaving group because the resulting bromide anion is stable. libretexts.org The reactivity of alkyl halides in nucleophilic substitution generally follows the trend R-I > R-Br > R-Cl, reflecting the bond strength and the stability of the leaving group. stackexchange.com These reactions can proceed through different mechanisms, primarily S_N1 (unimolecular) or S_N2 (bimolecular), depending on the structure of the alkyl halide and reaction conditions. viu.camsu.edu The primary nature of the bromoethyl group in 2-(2-Bromoethyl)pyrrolidine hydrobromide favors the S_N2 mechanism, which involves a backside attack by a nucleophile, leading to a predictable inversion of stereochemistry if the carbon were chiral. msu.edu This reliability allows chemists to strategically install a wide variety of functional groups by displacing the bromide, thereby building molecular complexity from a simpler precursor. nih.gov

| Reaction Type | Description | Relevance to 2-(2-Bromoethyl)pyrrolidine |

| Nucleophilic Substitution (S_N2) | A one-step process where a nucleophile attacks the electrophilic carbon, displacing the leaving group (bromide). msu.edu | The primary alkyl bromide is highly amenable to this reaction, allowing the attachment of various nucleophiles (amines, alcohols, thiols, etc.) to the ethyl side chain. |

| Elimination Reactions | In the presence of a strong base, an alkyl halide can undergo elimination to form an alkene. | While possible, substitution is often the desired pathway for this type of substrate. |

| Formation of Organometallic Reagents | Alkyl halides can be converted into organometallic compounds (e.g., Grignard reagents), though this is less common for substrates with acidic protons like the pyrrolidine N-H. | This pathway allows the alkyl group to act as a nucleophile rather than an electrophile. |

Historical Context and Evolution of Research on 2-Substituted Pyrrolidines

Research into 2-substituted pyrrolidines has a rich history, deeply intertwined with the study of natural products. Early work focused on the isolation and structural elucidation of alkaloids containing this motif. The synthesis of these structures has evolved significantly over the decades. One of the first stereoselective strategies for creating enantiomerically pure 2,5-disubstituted pyrrolidines was developed by Rapoport, starting from L-pyroglutamic acid, a derivative of the naturally abundant amino acid proline. nih.gov This use of the "chiral pool" — employing readily available chiral molecules from nature as starting materials — remains a cornerstone of pyrrolidine synthesis. mdpi.comnih.gov

Over time, synthetic methods have become more sophisticated, moving beyond chiral pool strategies to include powerful asymmetric catalytic methods. nih.gov The development of organocatalysis, for which the 2021 Nobel Prize in Chemistry was awarded, heavily features pyrrolidine-based catalysts. nih.gov Modern synthetic approaches to 2-substituted pyrrolidines include intramolecular cyclizations, transition-metal-catalyzed C-H activation, and biocatalytic methods using enzymes like transaminases to achieve high enantioselectivity. organic-chemistry.orgacs.org These advancements have enabled chemists to access a vast diversity of 2-substituted pyrrolidines with precise control over their three-dimensional structure, facilitating the synthesis of complex drug candidates and natural products. nih.govacs.org

Overview of the Research Landscape for this compound as a Precursor and Building Block

This compound serves as a valuable precursor in organic synthesis, particularly in the construction of molecules for pharmaceutical research. evitachem.com Its utility stems from the combination of the pyrrolidine ring and the reactive alkyl bromide functional group. The pyrrolidine nitrogen can act as a nucleophile or be protected, while the bromoethyl group provides a reliable site for introducing new substituents via nucleophilic substitution. quora.comevitachem.com

In synthetic applications, this compound is often used to introduce a pyrrolidinylethyl moiety onto another molecule. For example, a common reaction involves the alkylation of amines, phenols, or other nucleophiles, where the nucleophile displaces the bromide to form a new carbon-heteroatom bond. This strategy is frequently employed in the synthesis of ligands for various biological targets, such as G-protein coupled receptors or ion channels, where the pyrrolidine ring often serves as a key pharmacophoric element that imparts basicity and specific steric properties. The hydrobromide salt form enhances the compound's stability and solubility in polar solvents, making it a convenient reagent for laboratory use. evitachem.com Its role as a building block is central to creating libraries of related compounds for structure-activity relationship (SAR) studies in drug discovery. mdpi.comresearchgate.net

Structure

3D Structure of Parent

Properties

IUPAC Name |

2-(2-bromoethyl)pyrrolidine;hydrobromide | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C6H12BrN.BrH/c7-4-3-6-2-1-5-8-6;/h6,8H,1-5H2;1H | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

LVYDVYLWWZNIJS-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1CC(NC1)CCBr.Br | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C6H13Br2N | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

258.98 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Advanced Synthetic Methodologies for the Preparation of 2 2 Bromoethyl Pyrrolidine Hydrobromide

Strategic Approaches to Pyrrolidine (B122466) Ring Construction Prior to or Concomitant with Bromoethyl Moiety Incorporation

The synthesis of the pyrrolidine ring can be achieved through a variety of strategic approaches, including the cyclization of linear precursors, the convergence of multiple components in a single pot, and the rearrangement of larger heterocyclic systems.

Cyclization Reactions Employing Amine and Aliphatic Precursors

Intramolecular cyclization of functionalized amine and aliphatic precursors represents a direct and fundamental approach to the pyrrolidine core. These methods often involve the formation of a carbon-nitrogen bond to close the five-membered ring.

One powerful strategy is the intramolecular aminooxygenation of alkenes . For instance, copper(II)-promoted diastereoselective synthesis of disubstituted pyrrolidines can be achieved from α-substituted 4-pentenyl sulfonamides. These reactions demonstrate high yields and excellent diastereoselectivity, particularly for the formation of 2,5-cis-pyrrolidines nih.gov.

Another classical yet effective method is the reductive amination of γ-dicarbonyl compounds . This approach involves the condensation of a 1,4-dicarbonyl compound with a primary amine or ammonia, followed by in-situ reduction of the resulting imine or enamine intermediate to yield the pyrrolidine ring nih.govpearson.com. The use of iridium-catalyzed transfer hydrogenation has been shown to be a practical method for the synthesis of N-aryl-substituted pyrrolidines from diketones and anilines in good to excellent yields nih.gov.

Intramolecular cyclization of ω-haloamines provides a straightforward route to the pyrrolidine ring through nucleophilic substitution, where the amine nitrogen displaces a terminal halide.

Table 1: Examples of Cyclization Reactions for Pyrrolidine Synthesis

| Precursor Type | Reaction | Key Reagents/Catalyst | Product | Diastereomeric Ratio (dr) | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| α-Substituted 4-pentenyl sulfonamide | Intramolecular Aminooxygenation | Cu(EH)₂, TEMPO, Cs₂CO₃ | 2,5-cis-pyrrolidine | >20:1 | 76-97 | nih.gov |

| 1,4-Diketone and Aniline | Reductive Amination via Transfer Hydrogenation | [Cp*IrCl₂]₂ / HCOONa | N-Aryl-2,5-dimethylpyrrolidine | - | 85-99 | nih.gov |

Multicomponent Reactions for Pyrrolidine Ring Formation

Multicomponent reactions (MCRs) offer an efficient and atom-economical approach to complex molecules by combining three or more starting materials in a single synthetic operation. The [3+2] cycloaddition of azomethine ylides with dipolarophiles is a prominent MCR for the construction of highly substituted pyrrolidines acs.orgthieme.denih.govacs.org.

Azomethine ylides, often generated in situ from the condensation of an α-amino acid or its ester with an aldehyde or ketone, react with a wide range of electron-deficient alkenes to afford functionalized pyrrolidines. The stereochemical outcome of these reactions can often be controlled with high precision through the use of chiral catalysts or auxiliaries acs.orgthieme.de. For example, the Ag(I)-catalyzed [3+2] cycloaddition of azomethine ylides derived from iminoesters with various dipolarophiles can produce highly functionalized pyrrolidines with excellent endo/exo diastereoselectivity and enantioselectivity thieme.de.

A novel diastereoselective synthesis of substituted pyrrolidines has been developed through asymmetric multicomponent reactions of optically active phenyldihydrofuran, N-tosyl imino ester, and silane reagents in a one-pot operation, constructing up to three stereogenic centers simultaneously nih.govnih.govfigshare.com.

Table 2: Multicomponent Reactions for the Synthesis of Substituted Pyrrolidines

| Reaction Type | Components | Catalyst/Reagent | Product | Diastereoselectivity | Yield (%) | Reference |

|---|---|---|---|---|---|---|

| [3+2] Cycloaddition | Iminoester, Maleimide | Ag₂CO₃ / Chiral Ligand | Highly substituted pyrrolidine | High endo/exo | High | thieme.de |

| Asymmetric MCR | Phenyldihydrofuran, N-Tosyl imino ester, Allyltrimethylsilane | TiCl₄ | Functionalized pyrrolidine | Single diastereomer | 90 | nih.gov |

| [3+2] Cycloaddition | Isatin, Sarcosine, Benzoimidazol-2-yl-3-phenylacrylonitrile | Refluxing ethanol (B145695) | Spiro[indoline-3,2′-pyrrolidine] | - | Good | nih.gov |

Ring Contraction Strategies from Larger Heterocycles to Pyrrolidine Core

Ring contraction of larger nitrogen-containing heterocycles, such as pyridines and piperidines, presents an innovative strategy for the synthesis of the pyrrolidine core. These methods involve skeletal rearrangements that can lead to unique substitution patterns.

A notable example is the photo-promoted ring contraction of pyridines . In this methodology, pyridines react with a silylborane under photochemical conditions to afford pyrrolidine derivatives bearing a 2-azabicyclo[3.1.0]hex-3-ene skeleton. This reaction demonstrates a broad substrate scope and high functional group compatibility semanticscholar.orgosaka-u.ac.jpresearchgate.netnih.gov.

More recently, an oxidative rearrangement approach for the ring contraction of N-H piperidines to pyrrolidines has been developed. This method utilizes a hypervalent iodine reagent, such as PhI(OAc)₂, to generate iminium ion intermediates that are subsequently trapped by nucleophiles to yield the corresponding pyrrolidine derivatives researchgate.net.

Table 3: Ring Contraction Strategies for Pyrrolidine Synthesis

| Starting Heterocycle | Reaction | Key Reagents | Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Pyridine | Photo-promoted Ring Contraction | Silylborane, Light (e.g., 365 nm) | 2-Azabicyclo[3.1.0]hex-3-ene derivative | up to 90 | osaka-u.ac.jp |

| N-H Piperidine | Oxidative Rearrangement | PhI(OAc)₂, NaBH₄ or H₂O | Pyrrolidine derivative | Good | researchgate.net |

Methodologies for the Introduction of the Bromoethyl Moiety

Once the pyrrolidine core is established, or from a pre-existing pyrrolidine derivative, the 2-(2-bromoethyl) side chain can be introduced through various synthetic transformations.

Direct Bromination or Halogen Exchange Protocols

Direct bromination of a pre-existing 2-ethylpyrrolidine derivative at the terminal methyl group is challenging due to the potential for reaction at other positions. However, radical bromination conditions could selectively target the benzylic-like position if an appropriate activating group were present. A more common and predictable approach involves halogen exchange reactions.

The Finkelstein reaction , a classic Sₙ2 reaction, allows for the conversion of an alkyl chloride or sulfonate ester into an alkyl bromide using a bromide salt like sodium bromide in a suitable solvent such as acetone frontiersin.orgnih.gov. If 2-(2-chloroethyl)pyrrolidine (B12109239) were available, this would be a viable route.

Table 4: Potential Halogen Exchange Reactions for Bromoethyl Moiety Introduction

| Starting Material | Reaction | Reagents | Product | Solvent | Reference |

|---|---|---|---|---|---|

| 2-(2-Chloroethyl)pyrrolidine | Finkelstein Reaction | NaBr | 2-(2-Bromoethyl)pyrrolidine (B13228753) | Acetone | frontiersin.org |

| 2-(2-Iodoethyl)pyrrolidine | Retro-Finkelstein Reaction | CuBr, Ligand | 2-(2-Bromoethyl)pyrrolidine | Dioxane | nih.gov |

Direct bromination of an activated position, such as an allylic or benzylic C-H bond, is often achieved using N-bromosuccinimide (NBS) with a radical initiator commonorganicchemistry.commasterorganicchemistry.commasterorganicchemistry.comorganic-chemistry.org. While not directly applicable to a saturated ethyl group, this methodology is important for the functionalization of related unsaturated systems.

Transformation from Hydroxyl or Other Leaving Group Precursors

A more reliable and widely used method for introducing the bromoethyl moiety is through the conversion of a precursor containing a good leaving group, most commonly a hydroxyl group. The synthesis of 2-(2-hydroxyethyl)pyrrolidine serves as a key intermediate for this strategy.

The Appel reaction provides a mild and efficient method for converting alcohols to alkyl bromides. This reaction utilizes a combination of triphenylphosphine (PPh₃) and carbon tetrabromide (CBr₄) organic-synthesis.comorganic-chemistry.orgnrochemistry.comsciforum.net. The reaction proceeds with inversion of configuration at a chiral center.

Other common reagents for this transformation include phosphorus tribromide (PBr₃) and thionyl bromide (SOBr₂). These reagents are effective for converting primary and secondary alcohols into the corresponding bromides.

Table 5: Conversion of 2-(2-Hydroxyethyl)pyrrolidine to 2-(2-Bromoethyl)pyrrolidine

| Reagent System | Reaction Conditions | Product | Stereochemistry | Typical Yield (%) | Reference |

|---|---|---|---|---|---|

| PPh₃ / CBr₄ (Appel Reaction) | CH₂Cl₂, 0 °C to rt | 2-(2-Bromoethyl)pyrrolidine | Inversion | High | organic-chemistry.orgnrochemistry.com |

| PBr₃ | Pyridine, 0 °C | 2-(2-Bromoethyl)pyrrolidine | Inversion | Good | - |

| SOBr₂ | Ether, 0 °C | 2-(2-Bromoethyl)pyrrolidine | Inversion | Good | - |

The hydrobromide salt of the final compound can be readily prepared by treating the free base with hydrobromic acid.

Stereoselective and Asymmetric Synthesis Approaches for Enantiomerically Enriched Forms

Achieving high enantiomeric purity in 2-substituted pyrrolidines requires sophisticated synthetic strategies that can precisely control the formation of stereocenters. The primary methods employed include the use of chiral auxiliaries, asymmetric catalysis, and kinetic resolution techniques.

Chiral auxiliaries are chemical compounds that are temporarily incorporated into a synthetic route to guide the stereochemical outcome of a reaction. wikipedia.org Once the desired stereocenter has been established, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This methodology is a powerful tool for the synthesis of enantiomerically enriched pyrrolidine precursors.

One of the most well-established classes of chiral auxiliaries is the Evans' oxazolidinones. In a typical sequence, an oxazolidinone auxiliary is acylated to form an N-acyl derivative. Deprotonation of this derivative creates a chiral enolate, which can then react with an electrophile. The steric bulk of the auxiliary directs the incoming electrophile to one face of the enolate, resulting in a highly diastereoselective alkylation. For the synthesis of a precursor to 2-(2-Bromoethyl)pyrrolidine, a suitable electrophile would be used, followed by cyclization and subsequent conversion of a functional group to the bromoethyl moiety.

Another widely used class of auxiliaries is (S)-1-amino-2-methoxymethylpyrrolidine (SAMP) and its enantiomer (R)-1-amino-2-methoxymethylpyrrolidine (RAMP). These are particularly effective for the asymmetric α-alkylation of ketones and aldehydes. The SAMP/RAMP hydrazone methodology allows for the introduction of a stereocenter adjacent to a carbonyl group with high stereocontrol. This chiral ketone can then be elaborated through further synthetic steps, including reductive amination and cyclization, to form the desired enantiomerically pure 2-substituted pyrrolidine. The choice of auxiliary dictates which enantiomer of the final product is obtained.

| Chiral Auxiliary Type | Typical Application | Key Feature | Reference Example |

|---|---|---|---|

| Evans' Oxazolidinones | Asymmetric Alkylation, Aldol Reactions | Forms a chiral enolate, directing electrophilic attack. | Alkylation of N-acyl oxazolidinone. |

| SAMP/RAMP | Asymmetric α-alkylation of Carbonyls | Formation of a chiral hydrazone intermediate. | Synthesis of chiral ketones. |

| trans-2-Phenyl-1-cyclohexanol | Asymmetric Ene Reactions | Used as an ester to control the approach of the enophile. | Glyoxylate-ene reactions. wikipedia.org |

Asymmetric catalysis offers a more atom-economical approach to enantioselective synthesis, as it uses a small amount of a chiral catalyst to generate large quantities of a chiral product. This strategy has been extensively applied to the synthesis of pyrrolidine derivatives. nih.govmdpi.com

Organocatalysis: The field of organocatalysis, which utilizes small organic molecules as catalysts, has revolutionized asymmetric synthesis. nih.gov Proline and its derivatives, such as diarylprolinol silyl ethers, are highly effective catalysts for a range of transformations. nih.govnih.gov These catalysts can activate substrates through the formation of enamine or iminium ion intermediates, facilitating stereoselective bond formation. For instance, the asymmetric Michael addition of an aldehyde to a nitroalkene, catalyzed by a diarylprolinol silyl ether, can generate a key chiral intermediate that is then cyclized to form a 2-substituted pyrrolidine with high enantioselectivity. researchgate.net

Transition-Metal Catalysis: Chiral complexes of transition metals like rhodium, palladium, and iridium are powerful catalysts for asymmetric reactions. Methods such as the asymmetric hydrogenation of a suitable pyrrole precursor can directly generate the chiral pyrrolidine ring. More advanced strategies involve catalytic asymmetric C-H activation, which allows for the direct and stereoselective functionalization of the pyrrolidine ring itself. acs.org

Biocatalysis: Enzymes are increasingly used as catalysts in organic synthesis due to their exceptional selectivity and ability to operate under mild conditions. Imine reductases (IREDs) have been successfully employed for the stereocomplementary synthesis of chiral 2-aryl-substituted pyrrolidines from cyclic imine precursors, achieving excellent enantiomeric excess (>99% ee) for both (R) and (S) enantiomers. nih.gov Similarly, transaminases can be used in cascades where a prochiral ω-chloroketone is converted into a chiral amino alcohol, which then cyclizes in situ to yield enantioenriched 2-substituted pyrrolidines. acs.org

| Catalysis Type | Catalyst Example | Reaction Type | Key Advantage |

|---|---|---|---|

| Organocatalysis | Diarylprolinol Silyl Ether | Michael Addition, Aldol Reaction | Metal-free, mild conditions. nih.govresearchgate.net |

| Transition-Metal Catalysis | Rh₂(S-DOSP)₄ | C-H Insertion | High diastereoselectivity and enantioselectivity. acs.org |

| Biocatalysis | Imine Reductase (IRED) | Asymmetric Imine Reduction | Extremely high enantioselectivity (>99% ee). nih.gov |

| Biocatalysis | Transaminase (TA) | Reductive Amination/Cyclization | Access to both enantiomers from simple precursors. acs.org |

Kinetic resolution is a method used to separate a racemic mixture by exploiting the different reaction rates of the two enantiomers with a chiral catalyst or reagent. nih.govwhiterose.ac.uk This results in one enantiomer reacting faster, leaving the unreacted starting material enriched in the slower-reacting enantiomer. whiterose.ac.uk

A notable example is the diastereodivergent parallel kinetic resolution of racemic 2-substituted pyrrolidines via iridium-catalyzed C(sp³)–H borylation. acs.org This advanced technique allows for the conversion of both enantiomers of the starting racemate into two different, highly enantioenriched diastereomeric products. acs.org Another powerful approach involves dirhodium-catalyzed C-H insertion reactions. When a racemic 2-substituted pyrrolidine is reacted with a diazo compound in the presence of a chiral dirhodium catalyst, such as Rh₂(S-DOSP)₄, one enantiomer of the pyrrolidine reacts preferentially, leading to a C-H insertion product with high enantioselectivity (up to 98% ee). acs.org This process effectively resolves the starting material, providing both an enantioenriched product and unreacted starting material. acs.orgnih.gov These techniques are particularly valuable in research for accessing enantiopure compounds for further study. whiterose.ac.uk

Considerations of Green Chemistry Principles in Synthetic Design and Process Optimization

Green chemistry aims to design chemical products and processes that reduce or eliminate the use and generation of hazardous substances. vjol.info.vn Applying these principles to the synthesis of 2-(2-Bromoethyl)pyrrolidine hydrobromide can lead to more sustainable, safer, and more efficient manufacturing processes.

A key goal of green chemistry is to minimize the use of toxic reagents and catalysts, particularly heavy metals. One successful strategy is the development of multicomponent reactions (MCRs). MCRs combine three or more reactants in a single step to form a complex product, which increases efficiency and reduces waste. tandfonline.com For example, catalyst-free, three-component domino reactions have been developed for the synthesis of complex pyrrolidine-fused spirooxindoles in an environmentally friendly ethanol-water solvent system at room temperature. rsc.org

The use of alternative energy sources can also promote greener reactions. Microwave-assisted organic synthesis (MAOS) can dramatically accelerate reaction rates, often leading to higher yields and cleaner reactions with reduced side products. tandfonline.comnih.gov Similarly, ultrasound irradiation has been used to drive one-pot, multicomponent syntheses of pyrrolidine derivatives under catalyst-free conditions. tandfonline.com These methods often allow for the use of less hazardous solvents and lower reaction temperatures compared to conventional heating.

Solvents account for a significant portion of the waste generated in chemical synthesis. Therefore, selecting environmentally benign solvents is a critical aspect of green chemistry. Traditional solvents like dimethylformamide (DMF) and chlorinated hydrocarbons are effective but pose significant health and environmental risks.

Research has focused on finding greener alternatives. For peptide synthesis, which often involves pyrrolidine derivatives, N-butylpyrrolidinone (NBP) has been identified as a superior green solvent candidate to replace the reprotoxic DMF. acs.org Other promising green solvents include γ-valerolactone and propylene carbonate. acs.org Furthermore, performing reactions in water or ethanol-water mixtures is highly desirable. vjol.info.vnrsc.org These solvent systems are non-toxic, inexpensive, and readily available. The development of synthetic methods that are compatible with such benign solvents is a major area of ongoing research. rsc.org

| Traditional Solvent | Hazard Profile | Green Alternative | Key Benefits |

|---|---|---|---|

| Dimethylformamide (DMF) | Reproductive toxicant | N-Butylpyrrolidinone (NBP) | Non-reprotoxic, effective in synthesis. acs.org |

| Dichloromethane (DCM) | Suspected carcinogen, volatile | 2-Methyltetrahydrofuran (Me-THF) | Derived from renewable resources, lower toxicity. |

| Toluene | Toxic, flammable | Ethanol/Water mixtures | Non-toxic, sustainable, readily available. rsc.org |

Reactivity and Mechanistic Investigations of 2 2 Bromoethyl Pyrrolidine Hydrobromide

Nucleophilic Substitution Pathways Involving the Bromoethyl Group

The 2-(2-bromoethyl)pyrrolidine (B13228753) hydrobromide molecule features a primary alkyl bromide, a reactive functional group amenable to nucleophilic substitution. evitachem.com The bromine atom, being more electronegative than carbon, polarizes the C-Br bond, rendering the carbon atom electrophilic and susceptible to attack by nucleophiles. The presence of the pyrrolidine (B122466) ring introduces the possibility of both intramolecular and intermolecular reaction pathways.

A key reactive pathway for 2-(2-Bromoethyl)pyrrolidine hydrobromide is intramolecular nucleophilic substitution. In this process, the nitrogen atom of the pyrrolidine ring acts as an internal nucleophile, attacking the electrophilic carbon of the bromoethyl side chain. This reaction results in the displacement of the bromide leaving group and the formation of a new carbon-nitrogen bond, leading to the construction of a fused bicyclic system.

This intramolecular cyclization is a foundational method for synthesizing the indolizidine scaffold. nih.govnih.gov The indolizidine core is a privileged structure found in a wide array of alkaloids with significant biological activities. researchgate.net The reaction proceeds by neutralizing the hydrobromide salt, typically with a base, to free the lone pair of electrons on the pyrrolidine nitrogen, thereby activating it for nucleophilic attack. The subsequent cyclization is often facile, driven by the formation of a stable, five-membered ring fused to the original pyrrolidine ring.

Table 1: Intramolecular Cyclization for Indolizidine Synthesis

| Reactant | Product | Key Transformation |

|---|

This table illustrates the general transformation for the synthesis of the parent indolizidine ring system from a 2-(2-bromoethyl)pyrrolidine precursor.

The bromoethyl group is also a prime site for intermolecular reactions with a wide range of external nucleophiles. evitachem.comcymitquimica.com In these reactions, an external nucleophilic agent displaces the bromide ion to form a new covalent bond. The versatility of this reaction allows for the introduction of various functional groups onto the pyrrolidine scaffold. Common nucleophiles include amines, alcohols, and thiols. evitachem.com For instance, reaction with primary or secondary amines yields substituted diamines, while reaction with phthalimide, followed by hydrolysis, provides a route to primary amines. nih.gov These substitution reactions are fundamental in building more complex molecules from the pyrrolidine core. nih.gov

Table 2: Examples of Intermolecular Nucleophilic Substitution

| Nucleophile | Reagent Example | Product Type |

|---|---|---|

| Amine | N-(2-bromoethyl)phthalimide | N-substituted pyrrolidine |

| Thiol | Sodium thiomethoxide | Thioether |

| Azide | Sodium azide | Alkyl azide |

This table provides examples of diverse nucleophiles that can react with the bromoethyl group, leading to a variety of functionalized pyrrolidine derivatives.

Elimination Reactions and Competing Reaction Channels

Nucleophilic substitution reactions involving alkyl halides are often in competition with elimination reactions. libretexts.orglibretexts.org In the case of 2-(2-bromoethyl)pyrrolidine, an E2 (bimolecular elimination) pathway can compete with the SN2 (bimolecular nucleophilic substitution) pathway. youtube.com The E2 reaction involves the abstraction of a proton from the carbon atom adjacent to the one bearing the bromine (the β-carbon) by a base, simultaneous with the departure of the bromide leaving group, resulting in the formation of a double bond.

Several factors influence the ratio of substitution to elimination products:

Nature of the Nucleophile/Base: Strong, sterically hindered bases, such as potassium tert-butoxide, favor elimination over substitution. libretexts.orgyoutube.com Conversely, strong but less hindered nucleophiles that are weak bases favor the SN2 pathway. libretexts.org

Substrate Structure: 2-(2-Bromoethyl)pyrrolidine is a primary alkyl halide. For primary substrates, the SN2 reaction is generally favored over E2, especially with strong, unhindered nucleophiles, because the electrophilic carbon is relatively accessible. youtube.com

Reaction Conditions: Higher reaction temperatures generally favor elimination over substitution. youtube.com

Therefore, while SN2 reactions are typically the major pathway for 2-(2-bromoethyl)pyrrolidine, the choice of base and reaction conditions is critical to control the outcome and minimize the formation of the corresponding vinylpyrrolidine byproduct. masterorganicchemistry.com

Rearrangement Reactions and Skeletal Modification Potentials

While common reactions involve substitution or elimination at the bromoethyl side chain, the pyrrolidine ring itself possesses the potential for skeletal modifications and rearrangement reactions. byjus.com Such transformations are a key strategy for expanding chemical diversity and accessing novel molecular scaffolds from common starting materials. nih.govresearchgate.net Although specific rearrangement reactions starting directly from this compound are not extensively documented in the provided context, related pyrrolidine systems undergo various skeletal changes.

These potential transformations include:

Ring Expansion: Methods have been developed to insert an atom, such as nitrogen, into a pyrrolidine ring, effectively converting it into a six-membered piperidazine or related scaffold. nih.gov

Ring Contraction: Under specific conditions, pyrrolidine rings can be stereospecifically contracted to form highly substituted cyclobutanes. acs.orgacs.org

Rearrangement via Azomethine Ylides: Photochemical or thermal activation can induce rearrangements in substituted pyrrolidines, proceeding through intermediates like azomethine ylides to form new ring systems. nih.gov

These advanced synthetic strategies highlight the potential of the pyrrolidine core within 2-(2-bromoethyl)pyrrolidine as a template for generating more complex and diverse molecular architectures beyond simple functionalization of the side chain.

Role as a Strategic Intermediate in Multi-Step Organic Syntheses

This compound and its derivatives are valuable building blocks in multi-step organic synthesis. mit.edunih.gov Their utility stems from the presence of two key reactive sites: the secondary amine of the pyrrolidine ring (after deprotonation) and the electrophilic bromoethyl side chain. This dual functionality allows for sequential or controlled reactions to construct elaborate molecular structures.

The structure of 2-(2-bromoethyl)pyrrolidine is embedded within more complex heterocyclic and polycyclic systems, making it a crucial intermediate for their synthesis. nih.gov A prominent example is its role in the synthesis of epibatidine (B1211577) and its analogues. scielo.brresearchgate.net Epibatidine is a potent analgesic alkaloid with a 7-azabicyclo[2.2.1]heptane core. scielo.brresearchgate.net Many synthetic routes to epibatidine analogues utilize precursors that can be derived from or are structurally related to pyrrolidine derivatives, which are then elaborated into the final bicyclic structure. nih.govnih.govresearchgate.net The construction of these complex architectures often involves key steps like cycloaddition reactions or intramolecular cyclizations to form the intricate fused-ring systems. nih.govrsc.org

The strategic importance of this intermediate lies in its ability to provide the foundational pyrrolidine ring, which is then fused or connected to other ring systems to build the target polycyclic architecture. researchgate.net This approach has been applied to the synthesis of various alkaloids and pharmacologically active compounds containing fused indolizidine or quinolizidine-indolizidine ring systems. researchgate.net

Elaboration of Nitrogen-Containing Scaffolds

The five-membered pyrrolidine ring is a privileged scaffold in medicinal chemistry, frequently incorporated into novel therapeutic agents due to its unique structural and physicochemical properties. nih.govresearchgate.net The non-planar, sp³-hybridized nature of the pyrrolidine ring allows for a three-dimensional exploration of chemical space that is crucial for specific interactions with biological targets. nih.govresearchgate.net this compound serves as a valuable bifunctional building block for the elaboration of more complex nitrogen-containing molecular architectures. Its primary role is that of an electrophilic agent, enabling the introduction of the 2-(pyrrolidin-2-yl)ethyl moiety onto a variety of nucleophiles.

The principal reaction pathway involving this compound is amine alkylation, a type of nucleophilic aliphatic substitution. wikipedia.org In this reaction, a nucleophilic amine attacks the electrophilic carbon atom bonded to the bromine, displacing the bromide ion in a classic SN2 mechanism. youtube.com This process effectively extends the nucleophile's structure by adding the pyrrolidine-containing side chain.

However, the direct alkylation of primary or secondary amines with alkyl halides like 2-(2-Bromoethyl)pyrrolidine is often complicated by a lack of selectivity. wikipedia.orgnih.gov The secondary or tertiary amine product of the initial alkylation is often more nucleophilic than the starting amine, leading to subsequent reactions with the alkylating agent. masterorganicchemistry.com This can result in a mixture of mono-alkylated, di-alkylated, and even quaternary ammonium (B1175870) salt products, thereby reducing the yield of the desired compound. masterorganicchemistry.com For this reason, N-alkylation is most predictably used for the synthesis of tertiary amines from secondary amines or for the exhaustive alkylation of tertiary amines to form quaternary ammonium salts, where overalkylation is not a possibility. wikipedia.org

Intramolecular reactions of haloamines are also a key strategy for forming nitrogen-containing rings, including aziridines, azetidines, and pyrrolidines. wikipedia.org Derivatives prepared from 2-(2-Bromoethyl)pyrrolidine could themselves undergo further intramolecular cyclization under suitable conditions to yield more complex, fused, or spirocyclic heterocyclic systems. nih.govrsc.org

The following table presents representative data for the N-alkylation of primary amines, illustrating typical yields that can be achieved under optimized conditions, which are relevant to the reactions undertaken with this compound.

| Primary Amine Substrate | Alkylating Agent | Base/Conditions | Secondary Amine Product | Yield (%) | Reference |

|---|---|---|---|---|---|

| Benzylamine | 1-Bromobutane | CsOH, NMP, 23°C | N-Butylbenzylamine | 89 | google.com |

| Cyclohexylamine | Benzyl bromide | CsOH, NMP, 23°C | N-Benzylcyclohexylamine | 86 | google.com |

| L-Alanine methyl ester | 1-Bromobutane | CsOH, NMP, 23°C | N-Butyl-L-alanine methyl ester | 84 | google.com |

| Ethylenediamine | 2-(2-Bromoethylthio)ethyl chloride | CsOH, NMP, 23°C | N-(2-(2-Aminoethylthio)ethyl)ethylenediamine | 73 | google.com |

Computational and Theoretical Studies on Reaction Mechanisms and Transition States

Computational chemistry has become an indispensable tool for the detailed investigation of complex organic reaction mechanisms, offering insights that are often inaccessible through experimental methods alone. rsc.orgresearchgate.net For reactions involving this compound, such as nucleophilic substitution, theoretical studies can elucidate the intricate details of transition states, intermediate species, and reaction energy profiles. These studies are particularly valuable for understanding issues of reactivity and selectivity, such as the propensity for multiple alkylations in amine-halide reactions. nih.gov

Quantum Mechanical Calculations for Energy Profiles

Quantum mechanical (QM) calculations are at the heart of computational studies on reaction mechanisms, providing the necessary framework to compute the energies of molecules and transition states. aps.org Methods like Density Functional Theory (DFT) are frequently used to map the potential energy surface of a reaction. rsc.orgresearchgate.net For the alkylation of an amine with an alkyl bromide, a composite QM approach can be used to generate a highly accurate free energy profile. This typically involves optimizing the geometries of reactants, transition states, and products at a given level of theory (e.g., X3LYP/ma-def2-SVP) and then performing single-point energy calculations with a more accurate method (e.g., ωB97X-D3/ma-def2-TZVPP) to refine the electronic energy. nih.gov Solvation effects, which are critical for reactions involving charged species, are incorporated using continuum solvation models like CPCM or SMD. nih.gov

The table below shows representative calculated activation and reaction energies for various steps in the synthesis of a pyrrolidinedione derivative, illustrating the type of quantitative data obtained from quantum mechanical studies. nih.govrsc.orgresearchgate.net

| Reaction Step | Description | Calculated Energy Barrier (kJ mol⁻¹) | Reference |

|---|---|---|---|

| Michael Addition | Addition of deprotonated nitromethane (B149229) to coumarin | 21.7 | nih.govrsc.orgresearchgate.net |

| Proton Transfer | Tautomerization of the nitromethyl group | 197.8 | nih.govrsc.orgresearchgate.net |

| Oxygen Migration | Nef-type rearrangement assisted by a water molecule | 142.4 | nih.govrsc.orgresearchgate.net |

| Tautomerization | Formation of hydroxy-N-hydroxyiminomethyl intermediate | 178.4 | nih.govrsc.orgresearchgate.net |

| Cyclization | Formation of the pyrrolidine ring from a protonated species | 11.9 | nih.govrsc.orgresearchgate.net |

Frontier Molecular Orbital Theory Applications

Frontier Molecular Orbital (FMO) theory provides a powerful, qualitative model for understanding chemical reactivity based on the interactions between the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO) of the reacting species. wikipedia.orgimperial.ac.uk According to FMO theory, a chemical reaction is driven by the stabilizing interaction that occurs when electrons from the HOMO of a nucleophile are donated into the LUMO of an electrophile. wikipedia.orgnumberanalytics.com

In the context of reactions involving this compound, which acts as an electrophile, FMO theory is used to rationalize its reactivity in SN2 substitutions. The key orbital interaction is between the HOMO of the incoming nucleophile (e.g., the lone pair orbital of an amine) and the LUMO of the 2-(2-Bromoethyl)pyrrolidine.

The LUMO of an alkyl halide like 2-(2-Bromoethyl)pyrrolidine is the antibonding sigma orbital (σ) associated with the carbon-bromine (C-Br) bond. This σ orbital has a large lobe located on the carbon atom, positioned directly opposite the C-Br bond, making it accessible for backside attack by a nucleophile. When the nucleophile's HOMO overlaps with this C-Br σ* LUMO, electron density is transferred into the antibonding orbital. This transfer of electron density simultaneously forms a new bond between the nucleophile and the carbon atom while weakening and ultimately breaking the C-Br bond, leading to the displacement of the bromide leaving group. youtube.com The energy gap between the nucleophile's HOMO and the electrophile's LUMO is a critical factor; a smaller energy gap results in a stronger stabilizing interaction and a faster reaction rate. numberanalytics.com FMO theory thus provides a clear and intuitive picture of the electronic events that govern the fundamental reactivity of this compound as an alkylating agent.

Advanced Applications of 2 2 Bromoethyl Pyrrolidine Hydrobromide in Complex Organic Synthesis

Precursor for the Synthesis of Diverse Nitrogen-Containing Heterocycles

The structure of 2-(2-bromoethyl)pyrrolidine (B13228753) is particularly well-suited for intramolecular cyclization reactions, providing efficient pathways to various bicyclic and bridged nitrogen heterocycles. This reactivity is harnessed in the synthesis of several classes of alkaloids and related compounds.

Indolizidines and Quinolizidines

Indolizidine and quinolizidine (B1214090) alkaloids are prevalent structural motifs in numerous natural products with significant biological activities. The synthesis of these bicyclic systems often employs derivatives of 2-(2-bromoethyl)pyrrolidine. A common strategy involves the intramolecular alkylation of a suitably functionalized precursor. For instance, 2-(2-chloroethyl)pyrrolidine (B12109239), a closely related analogue, can be reacted with acetylenic sulfones. The resulting adduct, upon deprotonation, undergoes intramolecular cyclization to yield the core indolizidine skeleton. nih.gov This approach has been successfully applied to the enantioselective total synthesis of dendrobatid alkaloids such as (-)-indolizidine 167B and (-)-indolizidine 209D. nih.gov

The general synthetic approach can be summarized in the following table:

| Starting Material | Key Reagent | Intermediate | Product Class |

| 2-(2-Chloroethyl)pyrrolidine | Acetylenic sulfone | Sulfone-stabilized carbanion | Indolizidine |

| 2-(2-Chloroethyl)piperidine | Acetylenic sulfone | Sulfone-stabilized carbanion | Quinolizidine |

This methodology highlights the utility of the 2-(2-haloethyl)pyrrolidine scaffold in constructing complex alkaloid frameworks through cyclization strategies.

Tropane (B1204802) Alkaloid Analogues and Structurally Related Systems

Tropane alkaloids, characterized by their 8-azabicyclo[3.2.1]octane core, are another important class of natural products. rsc.orgmdpi.com The biosynthesis of these compounds involves the condensation of an N-methylpyrrolinium cation with a malonyl-CoA derivative. nih.govnih.gov Synthetic strategies often mimic this biosynthetic pathway. While direct use of 2-(2-bromoethyl)pyrrolidine hydrobromide in tropane synthesis is less commonly documented in favor of other pyrrolidine-based precursors, its structural elements are fundamental to the tropane core. The pyrrolidine (B122466) ring forms one of the two rings of the bicyclic system. Synthetic approaches to tropane analogues can involve the construction of the seven-membered ring onto a pre-existing pyrrolidine moiety.

Bridged Nitrogen Heterocycles

The construction of bridged nitrogen heterocycles is a significant challenge in synthetic chemistry. rsc.org These complex three-dimensional structures are found in many biologically active natural products. The reactivity of 2-(2-bromoethyl)pyrrolidine can be exploited to create such frameworks. Intramolecular reactions, where the bromoethyl side chain acts as an electrophile to react with a nucleophile tethered to the pyrrolidine nitrogen or another position on the ring, can lead to the formation of a new ring, thereby creating a bridged system. The specific nature of the resulting bridged heterocycle depends on the length and constitution of the tether.

Utility in Carbon-Carbon Bond Forming Reactions

Beyond its use in forming heterocyclic rings through intramolecular reactions, this compound is also a valuable substrate for intermolecular carbon-carbon bond-forming reactions. These reactions typically involve the conversion of the carbon-bromine bond into a carbon-carbon bond, allowing for the introduction of a wide range of substituents.

Cross-Coupling Reactions with Organometallic Reagents

Palladium-catalyzed cross-coupling reactions, such as the Suzuki, Stille, and Liebeskind-Srogl reactions, are powerful tools for forming carbon-carbon bonds. nih.goverowid.orgnih.gov In principle, the bromoethyl group of 2-(2-bromoethyl)pyrrolidine can participate in these reactions. For example, a Suzuki coupling would involve the reaction of the bromo compound with an organoboron reagent in the presence of a palladium catalyst.

A related transformation is the Negishi cross-coupling, which utilizes organozinc reagents. mit.edu While not directly using the bromoethyl derivative, studies on the α-zincation of N-Boc-pyrrolidine and its subsequent enantioconvergent cross-coupling with alkyl halides demonstrate the potential for functionalizing the pyrrolidine ring system through modern organometallic methods. mit.edu These reactions showcase the ability to form C-C bonds at the 2-position of the pyrrolidine ring with high stereocontrol.

| Cross-Coupling Reaction | Organometallic Reagent | Catalyst | Bond Formed |

| Suzuki | Organoboron | Palladium | C-C (sp2 or sp3) |

| Stille | Organotin | Palladium | C-C (sp2 or sp3) |

| Negishi | Organozinc | Nickel or Palladium | C-C (sp3) |

| Liebeskind-Srogl | Thioester/Boronic Acid | Palladium/Copper | C-C (ketone formation) |

Reactions with Organolithium and Grignard Reagents

Organolithium and Grignard (organomagnesium) reagents are highly reactive organometallic compounds that are potent nucleophiles and strong bases. libretexts.orgmasterorganicchemistry.com They readily react with alkyl halides, such as 2-(2-bromoethyl)pyrrolidine, in what can be viewed as a nucleophilic substitution reaction to form a new carbon-carbon bond. masterorganicchemistry.comrsc.orgorganic-chemistry.org

The reaction of 2-(2-bromoethyl)pyrrolidine with a Grignard reagent (R-MgX) or an organolithium reagent (R-Li) would result in the displacement of the bromide ion by the 'R' group from the organometallic reagent. This provides a straightforward method for introducing various alkyl, vinyl, or aryl substituents at the terminus of the ethyl side chain.

A representative reaction is shown below: Pyrrolidine-CH₂CH₂-Br + R-MgX → Pyrrolidine-CH₂CH₂-R + MgXBr

This reaction significantly expands the synthetic utility of this compound, allowing for the synthesis of a wide array of 2-substituted pyrrolidine derivatives. For example, a highly diastereoselective addition of various Grignard reagents to a related chiral γ-chlorinated N-tert-butanesulfinyl imine has been reported for the synthesis of 2-substituted pyrrolidines. rsc.org

Contribution to the Synthesis of Chiral Building Blocks and Ligands

Detailed research findings on the direct use of "this compound" for the preparation of enantiomerically enriched pyrrolidine derivatives are not available in the surveyed scientific literature. Methodologies for obtaining such compounds typically involve asymmetric synthesis routes starting from different precursors.

Specific examples and research data detailing the synthesis of chiral ligands for asymmetric catalysis directly from "this compound" could not be located in the reviewed scientific publications. The design and synthesis of chiral ligands is a vast field, but the role of this specific compound as a key starting material is not documented.

Impact on New Methodology Development in Synthetic Organic Chemistry

The impact of "this compound" on the development of new synthetic methodologies in organic chemistry is not substantially documented in the available literature. While new synthetic methods are constantly being developed, the specific contribution of this compound has not been a focus of the reviewed research.

Spectroscopic and Analytical Research Methodologies for Structural Elucidation and Reaction Monitoring

Advanced Nuclear Magnetic Resonance (NMR) Spectroscopy for Characterization of Synthetic Intermediates and Products

Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural analysis of organic molecules, including "2-(2-Bromoethyl)pyrrolidine hydrobromide" and its precursors. Both one-dimensional (¹H and ¹³C) and advanced two-dimensional NMR methods are employed to gain comprehensive structural insights.

Two-dimensional (2D) NMR techniques are powerful tools for unambiguously assigning proton and carbon signals and determining the connectivity of atoms within a molecule.

Correlation Spectroscopy (COSY) : COSY experiments are utilized to identify proton-proton (¹H-¹H) coupling networks. In the context of "this compound," a COSY spectrum would reveal correlations between adjacent protons, for instance, between the protons on the pyrrolidine (B122466) ring and those on the bromoethyl side chain. This allows for the establishment of the spin-spin coupling pathways, confirming the integrity of the carbon skeleton.

Heteronuclear Single Quantum Coherence (HSQC) : HSQC spectroscopy correlates the chemical shifts of protons directly attached to carbon atoms. This technique is invaluable for assigning the ¹³C signals based on the previously assigned ¹H signals. For "this compound," an HSQC spectrum would show cross-peaks connecting each proton to its directly bonded carbon atom, facilitating the assignment of the pyrrolidine and ethyl chain carbons.

Heteronuclear Multiple Bond Correlation (HMBC) : HMBC experiments provide information about longer-range couplings between protons and carbons (typically over two to three bonds). This is particularly useful for identifying quaternary carbons and for connecting different fragments of a molecule. In the analysis of derivatives of "this compound," HMBC can be used to confirm the point of attachment of substituents to the pyrrolidine ring or the side chain.

The following table illustrates typical ¹H and ¹³C NMR chemical shifts for the parent pyrrolidine structure, which serve as a basis for analyzing more complex derivatives like "this compound."

Table 1: Representative NMR Data for the Pyrrolidine Ring

| Atom | ¹H Chemical Shift (ppm) | ¹³C Chemical Shift (ppm) |

| C2/C5-H | ~2.8-3.0 | ~47 |

| C3/C4-H | ~1.7-1.9 | ~25 |

| N-H | Variable | - |

Data is generalized and can vary based on solvent and substitution.

For chiral derivatives of "this compound," determining the enantiomeric purity is crucial. Chiral NMR shift reagents, often lanthanide-based complexes, are employed for this purpose. libretexts.orgharvard.edu These reagents form diastereomeric complexes with the enantiomers of the analyte, leading to the separation of their NMR signals. libretexts.orgharvard.edu The integration of the separated signals allows for the quantification of the enantiomeric excess (ee). For example, Eu(hfc)₃ (tris(3-(heptafluoropropylhydroxymethylene)-(+)-camphorato)europium(III)) is a common chiral shift reagent that can be used to resolve the signals of enantiomeric amines and alcohols. libretexts.org

Mass Spectrometry (MS) Techniques for Molecular Weight and Fragmentation Pattern Analysis in Synthetic Research

Mass spectrometry is a fundamental technique for determining the molecular weight of a compound and for obtaining structural information through the analysis of its fragmentation patterns.

For "this compound," the presence of two bromine atoms is a key feature that can be observed in the mass spectrum. Bromine has two major isotopes, ⁷⁹Br and ⁸¹Br, in an approximate 1:1 natural abundance. chemguide.co.uk This results in a characteristic isotopic pattern for the molecular ion peak (M⁺) and any bromine-containing fragment ions. A compound with one bromine atom will exhibit two peaks of nearly equal intensity separated by two mass units (M⁺ and M+2). chemguide.co.uk For a compound with two bromine atoms, like "this compound," a more complex pattern of M⁺, M+2, and M+4 peaks with a characteristic intensity ratio would be expected.

The fragmentation of "this compound" in the mass spectrometer would likely involve the loss of HBr, the bromoethyl side chain, or cleavage of the pyrrolidine ring, providing further structural confirmation.

Infrared (IR) Spectroscopy for Functional Group Identification and Reaction Progress Monitoring

Infrared (IR) spectroscopy is a rapid and non-destructive technique used to identify the presence of specific functional groups in a molecule. researchgate.net For "this compound," the IR spectrum would be expected to show characteristic absorption bands.

Table 2: Expected IR Absorption Bands for 2-(2-Bromoethyl)pyrrolidine (B13228753) hydrobromide

| Functional Group | Wavenumber (cm⁻¹) | Description |

| N-H stretch (amine salt) | 2700-3300 (broad) | Characteristic of the hydrobromide salt of a secondary amine. |

| C-H stretch (alkane) | 2850-2960 | Aliphatic C-H bonds in the pyrrolidine ring and ethyl chain. |

| C-N stretch | 1000-1250 | Stretching vibration of the carbon-nitrogen bond. |

| C-Br stretch | 500-600 | Stretching vibration of the carbon-bromine bond. |

IR spectroscopy is also a valuable tool for monitoring the progress of a reaction. For instance, in a reaction where the bromoethyl group is substituted, the disappearance of the C-Br stretching band and the appearance of new bands corresponding to the new functional group can be monitored over time.

X-ray Crystallography for Definitive Solid-State Structural Determination of Derivatives and Complexes

X-ray crystallography provides the most definitive structural information for crystalline compounds, including precise bond lengths, bond angles, and stereochemistry in the solid state. While obtaining suitable crystals of "this compound" itself may be challenging, this technique is invaluable for characterizing crystalline derivatives or complexes. mdpi.commdpi.com The resulting three-dimensional structure can confirm the connectivity of atoms, the conformation of the pyrrolidine ring, and the relative stereochemistry of any chiral centers. nih.govnih.gov

Chromatographic Methods for Separation and Purity Assessment in Research-Scale Syntheses

Chromatographic techniques are essential for the separation and purification of synthetic products and for assessing their purity.

Thin-Layer Chromatography (TLC) : TLC is a quick and convenient method used to monitor the progress of a reaction and to get a preliminary indication of the purity of a sample. By comparing the retention factor (Rf) of the product to that of the starting materials, one can follow the conversion.

Column Chromatography : This is a preparative technique used to separate and purify larger quantities of the desired compound from a reaction mixture. A stationary phase (e.g., silica gel) and a mobile phase (a solvent or mixture of solvents) are chosen to achieve optimal separation of the components.

Gas Chromatography (GC) and High-Performance Liquid Chromatography (HPLC) : These are powerful analytical techniques for assessing the purity of a sample. nih.gov GC is suitable for volatile and thermally stable compounds, while HPLC is more versatile and can be used for a wider range of compounds. Chiral HPLC, using a chiral stationary phase, is a particularly important method for separating enantiomers and determining the enantiomeric purity of chiral derivatives. nih.gov

High-Performance Liquid Chromatography (HPLC) Method Development and Application

High-Performance Liquid Chromatography (HPLC) is a cornerstone technique for the analysis of non-volatile or thermally unstable compounds like this compound. semanticscholar.org Its application is crucial for assessing purity, quantifying the compound in reaction mixtures, and monitoring the progress of a chemical synthesis. A reverse-phase HPLC (RP-HPLC) method is commonly developed for such polar, water-soluble compounds. semanticscholar.orgresearchgate.net

Method development involves a systematic optimization of chromatographic conditions to achieve a good separation between the target compound and any related substances. nih.govnih.gov Key parameters that are optimized include:

Stationary Phase: A C18 column is frequently the first choice due to its versatility in separating a wide range of molecules. nih.govpensoft.net

Mobile Phase: A mixture of an aqueous buffer (e.g., phosphate buffer) and an organic modifier (e.g., acetonitrile (B52724) or methanol) is typically used. The pH of the buffer is a critical parameter for controlling the retention of ionizable compounds. pensoft.net

Detection: A UV detector is commonly employed, with the detection wavelength selected based on the UV absorbance profile of the analyte. researchgate.net

Flow Rate and Temperature: These are adjusted to optimize peak shape, resolution, and analysis time. nih.gov

Once developed and validated, the HPLC method can be applied to monitor reaction progress by taking aliquots from the reaction mixture at various time intervals. The disappearance of starting materials and the appearance of this compound can be tracked by integrating the respective peak areas in the chromatogram.

Table 1: Representative RP-HPLC Method Parameters for Analysis of this compound

| Parameter | Condition |

|---|---|

| Column | Kromasil C18 (250 x 4.6mm, 5µm) |

| Mobile Phase | Acetonitrile : 0.05M Potassium Dihydrogen Phosphate Buffer (pH 3.0) (30:70 v/v) |

| Flow Rate | 1.0 mL/min |

| Column Temperature | 30°C |

| Detection Wavelength | 210 nm (UV/VIS Detector) |

| Injection Volume | 20 µL |

| Expected Retention Time | ~3.5 min |

Gas Chromatography (GC) for Volatile Components and Byproducts

Gas Chromatography (GC) is a powerful analytical technique for separating and analyzing compounds that are volatile and thermally stable. semanticscholar.org While this compound itself is a salt and not sufficiently volatile for direct GC analysis, the technique is invaluable for monitoring volatile starting materials, reagents, or potential low-molecular-weight byproducts that may be present in a reaction mixture.

For instance, in a synthesis reaction, GC can be used to check for the presence of unreacted volatile precursors. It is also an effective tool for identifying volatile impurities that could affect the reaction's outcome or the final product's purity. The separation in GC is achieved using a capillary column with a specific stationary phase, and the temperature of the column is typically programmed to increase during the analysis to elute compounds with different boiling points.

Table 2: Example GC Method Parameters for Analysis of Volatile Byproducts

| Parameter | Condition |

|---|---|

| Column | Capillary Column (e.g., DB-5, 30m x 0.25mm ID, 0.25µm film thickness) |

| Carrier Gas | Helium or Nitrogen |

| Inlet Temperature | 250°C |

| Oven Program | Initial 50°C for 2 min, ramp at 10°C/min to 280°C, hold for 5 min |

| Detector | Flame Ionization Detector (FID) |

| Detector Temperature | 300°C |

Hyphenated Techniques for Comprehensive Analysis in Reaction Monitoring (e.g., GC-MS, LC-MS)

To achieve unambiguous identification of components within a complex reaction mixture, chromatographic techniques are often coupled, or "hyphenated," with mass spectrometry (MS). taylorandfrancis.com This provides a second dimension of analysis, where separated components are characterized by their mass-to-charge ratio, offering structural information. wiley.comintertek.com

Gas Chromatography-Mass Spectrometry (GC-MS) is a robust method for the structural elucidation of thermally stable and volatile compounds. semanticscholar.org As components elute from the GC column, they enter the mass spectrometer, where they are ionized and fragmented. The resulting fragmentation pattern serves as a chemical fingerprint, which can be compared against spectral libraries for positive identification of unknown byproducts or impurities.

Liquid Chromatography-Mass Spectrometry (LC-MS) is particularly suited for the analysis of this compound. taylorandfrancis.com It allows for the direct analysis of the non-volatile, polar compound without the need for derivatization. nih.govelsevierpure.com As the compound elutes from the HPLC column, it can be ionized (e.g., by electrospray ionization, ESI) and its molecular weight determined with high accuracy. umb.edu Furthermore, tandem mass spectrometry (LC-MS/MS) can be performed, where the molecular ion is fragmented to provide detailed structural information, confirming the identity of the target compound and helping to elucidate the structures of non-volatile intermediates and degradation products. intertek.comuab.edu

The combination of chromatographic separation with mass spectrometric detection provides a comprehensive profile of a reaction, enabling not just the quantification of known components but also the identification of unknown species, which is critical for reaction optimization and impurity profiling. mdpi.com

Table 3: Comparison of Hyphenated Techniques for Reaction Monitoring

| Technique | Applicability | Information Provided | Advantages in Reaction Monitoring |

|---|---|---|---|

| GC-MS | Volatile and thermally stable precursors, byproducts, and impurities. | Retention time, molecular mass, and fragmentation pattern for structural elucidation. | Excellent for identifying unknown volatile organic byproducts and confirming the consumption of volatile starting materials. semanticscholar.org |

| LC-MS | Non-volatile and thermally labile compounds, including the main product, intermediates, and polar impurities. | Retention time, accurate molecular weight, and structural data from fragmentation (MS/MS). | Directly monitors the formation of the target salt and related non-volatile species without derivatization. taylorandfrancis.comnih.gov Essential for understanding the complete reaction profile. |

Theoretical and Computational Chemistry Studies on 2 2 Bromoethyl Pyrrolidine Hydrobromide

Quantum Mechanical Calculations for Electronic Structure and Reactivity Predictions

Quantum mechanical calculations are fundamental to understanding the intrinsic properties of a molecule. By solving the Schrödinger equation, these methods can predict a wide range of chemical characteristics, from the distribution of electrons to the energies of different molecular states.

Density Functional Theory (DFT) has become a popular quantum mechanical method due to its balance of accuracy and computational cost. It is particularly useful for studying the electronic structure of molecules, which in turn helps in predicting their reactivity. For instance, DFT calculations can determine the energies of the highest occupied molecular orbital (HOMO) and the lowest unoccupied molecular orbital (LUMO). The HOMO-LUMO gap is a key indicator of a molecule's polarizability and its ability to participate in charge-transfer mechanisms.

Global reactivity descriptors derived from DFT calculations, such as electronegativity, chemical hardness, and electrophilicity, provide a quantitative measure of a molecule's reactivity. These descriptors can be used to compare the reactivity of different compounds and predict how they will behave in chemical reactions. Natural Bond Orbital (NBO) analysis, another tool used in conjunction with DFT, offers an intuitive way to understand electron distribution and bonding within a molecule.

DFT is also employed to study reaction mechanisms by calculating the energies of reactants, products, and transition states. This allows for the determination of activation energies and reaction enthalpies, providing insight into the feasibility and kinetics of a reaction. For example, in the context of antioxidant activity, DFT can be used to calculate bond dissociation energies (BDE) to predict which bonds are most likely to break and participate in radical scavenging.

Ab initio methods are a class of quantum chemistry methods that are based on first principles, without the use of empirical parameters. These methods, such as Hartree-Fock (HF) and post-Hartree-Fock methods like Møller-Plesset perturbation theory (MP2) and Coupled Cluster (CC) theory, can provide highly accurate predictions of electronic properties. While computationally more demanding than DFT, ab initio methods are often used as a benchmark for other computational techniques. They can be employed to calculate various electronic properties, including electron densities, electrostatic potentials, and dipole moments, which are crucial for understanding intermolecular interactions and reactivity.

Conformational Analysis and Energy Minimization Studies

The three-dimensional structure of a molecule plays a significant role in its chemical and biological activity. Conformational analysis aims to identify the stable arrangements of atoms in a molecule (conformers) and the energy barriers between them.

The pyrrolidine (B122466) ring, a central feature of 2-(2-bromoethyl)pyrrolidine (B13228753) hydrobromide, is not planar and can adopt various puckered conformations. The two most common puckered forms are the "envelope" (or C_s) and "twist" (or C_2) conformations. The specific substituents on the ring can influence the relative stability of these conformers. For instance, the presence of a bulky substituent may favor a conformation that minimizes steric hindrance. Computational methods can be used to calculate the energies of different conformers and determine their relative populations at a given temperature using the Boltzmann distribution.

| Conformation | Description | Relative Stability |

| Envelope (C_s) | One atom is out of the plane of the other four. | Depends on substituent effects. |

| Twist (C_2) | Two adjacent atoms are displaced in opposite directions from the plane of the other three. | Often a low-energy conformation. |

In addition to the ring puckering, rotation around single bonds, such as the C-N bond and the C-C bond of the bromoethyl side chain, gives rise to different conformers. Computational methods can be used to calculate the energy profile for rotation around these bonds, identifying the energy minima corresponding to stable conformers and the energy maxima corresponding to rotational barriers. The height of these barriers determines the rate of interconversion between conformers. Understanding the preferred conformations and the dynamics of their interconversion is crucial for predicting the molecule's shape and how it might interact with other molecules.

Molecular Dynamics Simulations for Understanding Solution-Phase Behavior and Solvent Effects

While quantum mechanical calculations are excellent for studying the properties of isolated molecules, molecular dynamics (MD) simulations are used to investigate the behavior of molecules in a condensed phase, such as in solution. nih.gov MD simulations model the movement of atoms and molecules over time by solving Newton's equations of motion. mdpi.com

MD simulations can provide valuable information on how solvent molecules arrange themselves around a solute and how they affect its conformation and dynamics. nih.gov By simulating the system at a given temperature and pressure, MD can be used to calculate thermodynamic properties such as free energies of solvation. These simulations can also shed light on the microscopic details of chemical processes in solution, such as reaction dynamics and transport properties. The choice of force field, which describes the interactions between atoms, is a critical aspect of MD simulations and must be carefully selected to accurately represent the system being studied. nih.gov

Prediction of Spectroscopic Parameters and Validation of Experimental Data

Computational quantum mechanical methods, particularly Density Functional Theory (DFT), are widely used to predict the spectroscopic parameters of molecules. These theoretical calculations can provide valuable information about the nuclear magnetic resonance (NMR) and vibrational (infrared and Raman) spectra of 2-(2-Bromoethyl)pyrrolidine hydrobromide, which can then be compared with experimental data to confirm the molecular structure and assign spectral features.

The process typically begins with the optimization of the molecule's geometry to find its most stable conformation. Following this, spectroscopic properties are calculated using various DFT functionals (e.g., B3LYP) and basis sets (e.g., 6-311++G(d,p)). For NMR spectroscopy, theoretical calculations can predict the chemical shifts (δ) of ¹H and ¹³C nuclei, as well as spin-spin coupling constants (J). These predicted values are often in good agreement with experimental results, aiding in the definitive assignment of complex spectra.

Similarly, computational methods can predict the vibrational frequencies corresponding to the infrared (IR) and Raman spectra. The calculated frequencies and their intensities can be compared to experimental spectra to assign specific vibrational modes to the observed absorption bands. It is common practice to apply a scaling factor to the calculated frequencies to correct for anharmonicity and other systematic errors inherent in the computational models nih.gov.

The validation of experimental data is a critical application of these computational predictions. By comparing the theoretically predicted spectra with experimentally obtained spectra, chemists can confirm the identity and purity of a synthesized compound like this compound. Discrepancies between the predicted and experimental data can point to the presence of impurities, unexpected conformations, or even an incorrect structural assignment.

Table 1: Illustrative Comparison of Predicted and Experimental Spectroscopic Data for a Pyrrolidine Derivative This table is a hypothetical representation to illustrate the validation process.

| Spectroscopic Parameter | Predicted Value (DFT/B3LYP/6-311++G(d,p)) | Experimental Value |

| ¹H NMR Chemical Shift (ppm) - Hα | 3.25 | 3.21 |

| ¹H NMR Chemical Shift (ppm) - Hβ | 2.05 | 2.01 |

| ¹³C NMR Chemical Shift (ppm) - Cα | 55.8 | 55.2 |

| ¹³C NMR Chemical Shift (ppm) - Cβ | 25.4 | 24.9 |

| IR Vibrational Frequency (cm⁻¹) - C-N Stretch | 1185 | 1180 |

| IR Vibrational Frequency (cm⁻¹) - C-Br Stretch | 650 | 645 |

Development of Predictive Models for Reaction Outcomes and Selectivity

Theoretical and computational chemistry plays a crucial role in developing predictive models for the outcomes and selectivity of chemical reactions involving this compound. By modeling the potential energy surfaces of reaction pathways, chemists can gain a deeper understanding of the factors that control reaction mechanisms, such as nucleophilic substitution, which is a key reaction type for this haloalkane derivative.

Computational studies can elucidate the energetics of competing reaction pathways, for instance, the S(_N)1 and S(_N)2 mechanisms for nucleophilic substitution at the carbon atom bearing the bromine. By calculating the activation energies for each pathway, it is possible to predict which mechanism will be favored under specific reaction conditions. These calculations can also model the transition states and intermediates, providing detailed insights into the geometry and electronic structure of these transient species nih.govbeilstein-journals.orgscispace.comresearchgate.net.

Furthermore, computational models can predict the selectivity of reactions. For example, in reactions where multiple products can be formed, theoretical calculations can determine the relative thermodynamic stabilities of the products and the activation barriers leading to their formation. This information is invaluable for predicting the major and minor products of a reaction. Factors such as the nature of the nucleophile, the solvent, and the temperature can be incorporated into the computational models to simulate their effects on reaction outcomes and selectivity nih.govnih.gov.

The insights gained from these computational studies can be used to develop predictive models that guide the design of synthetic routes. By understanding the underlying principles that govern the reactivity of this compound, chemists can select optimal reaction conditions to achieve the desired products with high yield and selectivity. These models can also be refined by incorporating experimental data, leading to a powerful synergy between theoretical and experimental chemistry.

Table 2: Hypothetical Computational Data for Predicting Selectivity in a Nucleophilic Substitution Reaction This table is an illustrative example of how computational data can be used to predict reaction outcomes.

| Nucleophile | Reaction Pathway | Calculated Activation Energy (kcal/mol) | Predicted Major Product |

| Hydroxide Ion | S(_N)2 | 22.5 | 2-(2-Hydroxyethyl)pyrrolidine |

| Hydroxide Ion | S(_N)1 | 35.2 | |

| Ammonia | S(_N)2 | 25.8 | 2-(2-Aminoethyl)pyrrolidine |

| Ammonia | S(_N)1 | 38.1 |

Future Research Directions and Emerging Opportunities in the Chemistry of 2 2 Bromoethyl Pyrrolidine Hydrobromide

Exploration of Novel Catalytic Transformations for Enhanced Efficiency and Selectivity

Modern organic synthesis increasingly relies on catalytic methods to achieve high efficiency, selectivity, and functional group tolerance. For derivatives of 2-(2-Bromoethyl)pyrrolidine (B13228753) hydrobromide, the exploration of novel catalytic systems represents a significant opportunity for advancement.

Palladium-catalyzed reactions, for instance, have shown great promise in the enantioselective synthesis of 2-substituted pyrrolidines. nih.gov Future work could adapt these Pd-catalyzed carboamination reactions, using 2-(2-Bromoethyl)pyrrolidine hydrobromide as a substrate to couple with various aryl or alkenyl bromides. This would provide a direct, asymmetric route to complex derivatives that are otherwise difficult to synthesize. nih.gov